molecular formula C7H8F6 B13763875 1,1-Difluoroethene;prop-1-ene;1,1,2,2-tetrafluoroethene CAS No. 54675-89-7

1,1-Difluoroethene;prop-1-ene;1,1,2,2-tetrafluoroethene

Cat. No.: B13763875
CAS No.: 54675-89-7
M. Wt: 206.13 g/mol
InChI Key: HEEXGWCITHSUCM-UHFFFAOYSA-N
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Description

1,1-Difluoroethene, prop-1-ene, and 1,1,2,2-tetrafluoroethene are organofluorine compounds with significant industrial and scientific applications. These compounds are characterized by the presence of fluorine atoms, which impart unique chemical and physical properties, making them valuable in various fields such as refrigeration, polymer production, and as intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Difluoroethene can be synthesized through the elimination reaction from 1,1,1-trihaloethane compounds, such as the loss of hydrogen chloride from 1-chloro-1,1-difluoroethane or the loss of hydrogen fluoride from 1,1,1-trifluoroethane . Prop-1-ene is typically produced by the catalytic cracking of hydrocarbons or by the dehydrogenation of propane. 1,1,2,2-Tetrafluoroethene is synthesized by the dehalogenation of 1,1,2,2-tetrachloroethane using zinc dust in the presence of a solvent.

Industrial Production Methods: 1,1-Difluoroethene is produced industrially by the fluorination of acetylene or vinyl chloride . Prop-1-ene is produced on a large scale by the steam cracking of naphtha or propane. 1,1,2,2-Tetrafluoroethene is produced by the pyrolysis of chlorodifluoromethane.

Chemical Reactions Analysis

Types of Reactions: 1,1-Difluoroethene undergoes various reactions, including polymerization, addition, and substitution reactions. It can react with halogens, hydrogen halides, and other electrophiles to form addition products Prop-1-ene undergoes typical alkene reactions such as hydrogenation, halogenation, and hydrohalogenation

Common Reagents and Conditions: 1,1-Difluoroethene reacts with halogens like chlorine and bromine under mild conditions to form dihalogenated products. Prop-1-ene reacts with hydrogen in the presence of a metal catalyst like palladium to form propane. 1,1,2,2-Tetrafluoroethene polymerizes under high pressure and temperature in the presence of a radical initiator to form PTFE.

Major Products Formed: The major products formed from the reactions of 1,1-difluoroethene include dihalogenated compounds and polymers. Prop-1-ene forms propane, 1,2-dibromopropane, and other addition products. 1,1,2,2-Tetrafluoroethene forms PTFE, which is widely used in non-stick coatings and other applications.

Mechanism of Action

1,1-Difluoroethene exerts its effects through interactions with various molecular targets, including enzymes and receptors involved in metabolic pathways. The presence of fluorine atoms enhances the stability and reactivity of the compound, allowing it to participate in various chemical reactions. Prop-1-ene acts as a substrate for polymerization reactions, forming long-chain polymers. 1,1,2,2-Tetrafluoroethene undergoes radical polymerization to form PTFE, which has unique properties such as high thermal stability and chemical resistance .

Comparison with Similar Compounds

  • 1,1-Difluoroethane
  • 1,1,1-Trifluoroethane
  • 1,1,1,2-Tetrafluoroethane
  • Vinylidene fluoride

Comparison: 1,1-Difluoroethene is unique due to its ability to undergo polymerization to form fluoropolymers with high chemical resistance and thermal stability. Compared to 1,1-difluoroethane, it has a higher reactivity due to the presence of a double bond. 1,1,1-Trifluoroethane and 1,1,1,2-tetrafluoroethane are primarily used as refrigerants, whereas 1,1-difluoroethene is used in polymer production. Vinylidene fluoride is similar in its ability to form polymers but differs in its specific applications and properties .

Properties

CAS No.

54675-89-7

Molecular Formula

C7H8F6

Molecular Weight

206.13 g/mol

IUPAC Name

1,1-difluoroethene;prop-1-ene;1,1,2,2-tetrafluoroethene

InChI

InChI=1S/C3H6.C2F4.C2H2F2/c1-3-2;3-1(4)2(5)6;1-2(3)4/h3H,1H2,2H3;;1H2

InChI Key

HEEXGWCITHSUCM-UHFFFAOYSA-N

Canonical SMILES

CC=C.C=C(F)F.C(=C(F)F)(F)F

Related CAS

54675-89-7

Origin of Product

United States

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